4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and analytical reagents.
Mechanism of Action
The mechanism of action of 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methylphenyl 4-tert-butylbenzoate
Uniqueness
What sets 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its multiple phenyl groups and hydroxyl functionalities make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(3-hydroxyphenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3/c1-19-25(28(35)32(30(19)3)22-13-7-5-8-14-22)27(21-12-11-17-24(34)18-21)26-20(2)31(4)33(29(26)36)23-15-9-6-10-16-23/h5-18,27,34H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYHWJBOHNJNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=CC=C3)O)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001123788 | |
Record name | 4,4′-[(3-Hydroxyphenyl)methylene]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168210-85-3 | |
Record name | 4,4′-[(3-Hydroxyphenyl)methylene]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168210-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[(3-Hydroxyphenyl)methylene]bis[1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001123788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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